Cerium--water (1/2)
Description
Structure
2D Structure
Properties
CAS No. |
23172-39-6 |
|---|---|
Molecular Formula |
CeH4O2 |
Molecular Weight |
176.147 g/mol |
IUPAC Name |
cerium;dihydrate |
InChI |
InChI=1S/Ce.2H2O/h;2*1H2 |
InChI Key |
NDINIXHHFVAUEE-UHFFFAOYSA-N |
Canonical SMILES |
O.O.[Ce] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cerium–water (1/2) can be synthesized through the reaction of cerium metal with water. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ 2 \text{Ce} (s) + 6 \text{H}_2\text{O} (l) \rightarrow 2 \text{Ce(OH)}_3 (s) + 3 \text{H}_2 (g) ]
Industrial Production Methods
Industrial production of cerium compounds often involves the extraction of cerium from minerals such as bastnasite and monazite. The extracted cerium is then subjected to various chemical processes to obtain cerium hydroxide, which can further react with water to form cerium–water (1/2).
Chemical Reactions Analysis
Reaction Pathways of Ce₂O⁻ Clusters with Water
The reaction of Ce₂O⁻ with H₂O proceeds through a barrierless, four-step mechanism:
-
Water addition : H₂O adsorbs onto a Ce center in Ce₂O⁻, forming intermediates G-2 (doublet state) and G-4 (quartet state) .
-
Hydride transfer : O-H bond cleavage occurs, transferring a hydrogen atom to a bridging position between the Ce atoms, forming intermediates H-2 and H-4 .
-
Hydroxide bond formation : A hydroxide group bonds to the second Ce atom, resulting in intermediates I-2 and I-4 .
-
H₂ evolution : Hydrogen atoms combine to form H₂ gas, leaving behind Ce₂O₂⁻ .
Key energetics :
| Step | ΔH (kcal/mol) | Activation Energy |
|---|---|---|
| Water addition | -23.3 (G-2), -12.2 (G-4) | Barrierless |
| Hydride transfer | -81.6 (H-2), -73.0 (H-4) | 0.6–1.3 kcal/mol |
| H₂ evolution | -100.5 (C-2), -91.3 (C-4) | Barrierless |
The reaction is driven by delocalized 5d electrons in Ce, enabling efficient H₂ production without reliance on σ/σ* orbitals .
Reactivity of Smaller Cerium Clusters (Ce₁, Ce₂, Ce₃)
Smaller cerium clusters exhibit size-dependent reactivity with water:
-
Ce atom : Under UV irradiation, Ce + H₂O → CeO + H₂ with a reaction energy of -2.491 eV. The pathway involves dissociative adsorption (HCeOH intermediate) and a second step requiring ~0.921 eV activation energy .
-
Ce₂ and Ce₃ clusters : Fully dissociate H₂O into H and O atoms. The reaction energy becomes more exothermic with increasing cluster size (e.g., Ce₃ + H₂O → products with ΔH = -2.183 eV) .
Energy barriers for H dissociation :
| Cluster | Reaction Energy (eV) | Dissociation Barrier (1st H) | Dissociation Barrier (2nd H) |
|---|---|---|---|
| Ce | -2.491 | 0.313 eV | 0.921 eV |
| Ce₂ | -2.269 | 0.205 eV | 0.921 eV |
| Ce₃ | -2.183 | 0.205 eV | 0.921 eV |
Larger clusters show lower barriers for initial H dissociation, indicating enhanced reactivity .
Comparative Analysis with Other Metal Oxides
Cerium oxide clusters differ mechanistically from transition metal oxides (e.g., tungsten, molybdenum):
-
Water addition mode : Cerium clusters undergo a two-step process (adsorption followed by H transfer), while other oxides involve concerted O-H bond cleavage and hydroxide addition .
-
Electron delocalization : Ce clusters rely on 5d orbitals for reactivity, contrasting with σ/σ* orbital involvement in transition metals .
Scientific Research Applications
Cerium–water (1/2) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and environmental catalysis.
Biology: Employed in biological studies due to its antioxidant properties and ability to scavenge free radicals.
Medicine: Investigated for its potential therapeutic applications, including wound healing and as an antibacterial agent.
Industry: Utilized in the production of ceramics, glass polishing, and as a component in fuel cells and batteries.
Mechanism of Action
The mechanism of action of cerium–water (1/2) involves the reversible conversion between cerium’s +3 and +4 oxidation states. This redox cycling allows cerium to act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage. The molecular targets and pathways involved include interactions with cellular membranes, proteins, and DNA, leading to various biological effects.
Comparison with Similar Compounds
Cerium-Based Metal-Organic Frameworks (Ce-UiO-66 MOF)
Structure and Function : Ce-UiO-66 MOF shares a topology similar to Zr-UiO-66 but replaces zirconium with cerium, enhancing redox activity. Unlike the ionic lattice of cerium(IV) sulfate hydrate, Ce-UiO-66 is a porous coordination polymer with high surface area (~1,200 m²/g) and active Ce³⁺/Ce⁴⁺ sites .
Applications :
- Adsorption Efficiency : Removes pollutants like arsenic (As³⁺) and hexavalent chromium (Cr⁶⁺) at capacities of 98 mg/g and 120 mg/g, respectively, outperforming cerium sulfate in heavy metal sequestration .
- Regeneration : Retains >90% efficiency after 5 cycles, whereas cerium(IV) sulfate degrades in acidic regeneration due to sulfate leaching .
| Property | Ce(SO₄)₂·2H₂SO₄·H₂O | Ce-UiO-66 MOF |
|---|---|---|
| Surface Area (m²/g) | <10 | 1,200 |
| Redox Potential (V) | +1.44 | +1.2–1.5 (pH-dependent) |
| Adsorption Capacity (Cr⁶⁺) | N/A | 120 mg/g |
| Stability in Acid | High | Moderate |
Cerium(IV) Oxide (CeO₂) Nanoparticles
Synthesis and Properties: CeO₂ nanoparticles exhibit mixed Ce³⁺/Ce⁴⁺ valence states, enabling redox cycling and catalytic activity. Unlike cerium sulfate, CeO₂ nanoparticles are synthesized via sol-gel or solventless methods, yielding particles with sizes <20 nm and UV absorption between 250–370 nm . Applications:
- UV Protection: Incorporated into hydrogels and coatings, CeO₂ nanoparticles improve UV-blocking by 95% while maintaining transparency, a property absent in cerium sulfate .
- Antioxidant Activity: Nanozymes with CeO₂ mimic superoxide dismutase (SOD) and catalase (CAT), reducing oxidative stress in biomedical applications .
| Property | Ce(SO₄)₂·2H₂SO₄·H₂O | CeO₂ Nanoparticles |
|---|---|---|
| Primary Use | Redox reagent | UV protection, catalysis |
| Particle Size (nm) | N/A | 5–20 |
| UV Absorption Range (nm) | None | 250–370 |
| Catalytic Regeneration | No | Yes (SOD/CAT mimicry) |
Cerium Phosphate (CePO₄)
Structure and Stability : Cerium phosphate forms amorphous or crystalline phases (e.g., rhabdophane CePO₄·H₂O) with strong phosphate coordination. Unlike cerium sulfate, it is stable in neutral and alkaline conditions, making it suitable for ion-exchange membranes .
Applications :
Cerium Chloride (CeCl₃) and Cerium Nitrate (Ce(NO₃)₃)
Reactivity and Use: Trivalent cerium salts like CeCl₃ and Ce(NO₃)₃ are precursors for CeO₂ synthesis and catalysts in organic reactions. Unlike Ce(IV) sulfate, they lack inherent oxidizing power but are more soluble in aqueous and organic solvents . Catalytic Performance:
- In benzaldehyde production, Ce-MCM-41 catalysts derived from CeCl₃ show 85% selectivity, outperforming Ce(NO₃)₃-based catalysts (70%) .
Key Research Findings and Contradictions
- Redox Stability: Cerium(IV) sulfate exhibits superior acid stability but is less versatile in environmental applications compared to CeO₂ nanoparticles or Ce-UiO-66 MOFs .
- Morphology Impact: CeO₂ nanoparticles with smaller sizes (<10 nm) show higher catalytic activity, but synthesis methods (e.g., solventless vs. sol-gel) affect yield and dispersity .
- Valence States : Mixed Ce³⁺/Ce⁴⁺ systems (e.g., CeO₂) enable regenerative catalysis, whereas Ce(IV) sulfate operates via stoichiometric redox reactions without regeneration .
Q & A
Basic Question: How does the oxidation state of cerium (III vs. IV) influence its interaction with water?
Methodological Answer:
The oxidation state determines cerium’s solubility, hydrolysis behavior, and coordination chemistry. For Ce(III), hydrolysis in aqueous solutions forms Ce(OH)₃⁺ or Ce(OH)₂²⁺ species, while Ce(IV) tends to form colloidal CeO₂ nanoparticles due to its lower solubility. To study this:
- Use X-ray scattering and ³¹P NMR spectroscopy to analyze coordination structures (e.g., monodentate vs. bidentate ligand binding) .
- Monitor pH-dependent speciation via UV-Vis spectroscopy, referencing standardized protocols for Ce(IV) oxide suspensions at pH 3.5–9.0 .
- Compare thermodynamic data (e.g., solubility constants) from primary literature to validate experimental observations .
Advanced Question: How can contradictions in reported hydration structures of cerium–water complexes be resolved?
Methodological Answer:
Conflicting data often arise from differences in synthesis conditions (e.g., pH, temperature) or characterization techniques. A systematic approach includes:
- Replicating experiments under controlled conditions (e.g., boiling water treatments to induce mechanical stress in CeO₂ coatings, as in ).
- Combining X-ray diffraction (XRD) with thermogravimetric analysis (TGA) to distinguish between coordinated water molecules and physisorbed water in cerium oxalate precursors .
- Applying density functional theory (DFT) to model hydration shells and compare computational results with experimental NMR/X-ray data .
Basic Question: What experimental parameters are critical for synthesizing stable cerium–water colloidal systems?
Methodological Answer:
Key parameters include:
- pH control : Ce(IV) oxide suspensions stabilize at acidic (pH 3.5) or alkaline (pH 9.0) conditions, as detailed in reagent catalogs .
- Particle size : Use dynamic light scattering (DLS) to monitor nanoparticle aggregation. For CeO₂, mean particle sizes between 7.4–27.4 nm are achievable via oxalate precursor decomposition .
- Ionic strength : Adjust nitrate or perchlorate concentrations to suppress/induce coagulation, referencing extraction studies using DBSO in HNO₃ .
Advanced Question: How can researchers address discrepancies in cerium’s redox behavior across different aqueous matrices?
Methodological Answer:
Contradictions often stem from matrix effects (e.g., competing ligands, dissolved oxygen). To mitigate:
- Design comparative experiments using inert electrolytes (e.g., NaClO₄) versus reactive ones (e.g., nitrates) to isolate redox pathways .
- Employ cyclic voltammetry (CV) under argon-purged conditions to exclude oxygen interference .
- Cross-validate results with synchrotron-based X-ray absorption spectroscopy (XAS) to quantify Ce(III)/Ce(IV) ratios in situ .
Basic Question: What are best practices for characterizing cerium–water interfaces in corrosion studies?
Methodological Answer:
- Use X-ray photoelectron spectroscopy (XPS) to quantify Ce(III)/Ce(IV) surface ratios after thermal sealing or hydration treatments (see Table 8 in ).
- Combine electrochemical impedance spectroscopy (EIS) with atomic force microscopy (AFM) to correlate interfacial reactivity with topographical changes .
- Reference standardized protocols for coating durability tests (e.g., exposure to boiling water for 1–24 hours) .
Advanced Question: How to optimize cerium extraction methods for environmental water analysis?
Methodological Answer:
- Test solvent efficiency using di-n-butyl sulfoxide (DBSO) in chloroform, which achieves near-quantitative Ce(IV) extraction from nitric acid media .
- Validate recovery rates via inductively coupled plasma mass spectrometry (ICP-MS) with internal standards (e.g., ¹⁴²Ce/¹⁴⁰Ce ratios) .
- Compare with solid-phase extraction (SPE) techniques for trace-level quantification in freshwater matrices .
Basic Question: What statistical methods are recommended for analyzing cerium–water interaction data?
Methodological Answer:
- Use multivariate regression to model pH-dependent speciation .
- Apply principal component analysis (PCA) to identify dominant variables in datasets (e.g., ionic strength, temperature) .
- Report uncertainties using error propagation models, especially for TGA mass-loss calculations (e.g., ±0.5% for hydrated cerium oxalate ).
Advanced Question: How to design a study reconciling conflicting data on cerium’s second hydration shell?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
